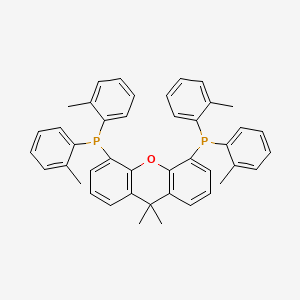
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-o-tolylphosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Di(di(o-methylphenyl)phosphino)-9,9-dimethyl-9H-xanthene is a complex organophosphorus compound. It is known for its unique structure, which includes two phosphino groups attached to a xanthene backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Di(di(o-methylphenyl)phosphino)-9,9-dimethyl-9H-xanthene typically involves the reaction of 9,9-dimethylxanthene with o-methylphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate the production of larger quantities, and additional purification steps are implemented to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Di(di(o-methylphenyl)phosphino)-9,9-dimethyl-9H-xanthene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phosphino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce different phosphine derivatives. Substitution reactions result in the formation of new compounds with modified functional groups.
Scientific Research Applications
4,5-Di(di(o-methylphenyl)phosphino)-9,9-dimethyl-9H-xanthene has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 4,5-Di(di(o-methylphenyl)phosphino)-9,9-dimethyl-9H-xanthene exerts its effects involves its interaction with molecular targets, such as metal ions in coordination chemistry. The phosphino groups play a crucial role in binding to these targets, facilitating various chemical reactions and processes. The pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Dicyclohexylphosphine: Another phosphine ligand with cyclohexyl groups.
Bis(diphenylphosphino)methane: A bidentate ligand with two phosphino groups.
Uniqueness
4,5-Di(di(o-methylphenyl)phosphino)-9,9-dimethyl-9H-xanthene is unique due to its xanthene backbone and the presence of o-methylphenyl groups. This structure imparts specific properties, such as enhanced stability and reactivity, making it suitable for specialized applications in scientific research and industrial processes.
Properties
CAS No. |
205497-65-0 |
|---|---|
Molecular Formula |
C43H40OP2 |
Molecular Weight |
634.7 g/mol |
IUPAC Name |
[5-bis(2-methylphenyl)phosphanyl-9,9-dimethylxanthen-4-yl]-bis(2-methylphenyl)phosphane |
InChI |
InChI=1S/C43H40OP2/c1-29-17-7-11-23-35(29)45(36-24-12-8-18-30(36)2)39-27-15-21-33-41(39)44-42-34(43(33,5)6)22-16-28-40(42)46(37-25-13-9-19-31(37)3)38-26-14-10-20-32(38)4/h7-28H,1-6H3 |
InChI Key |
LRBMIJWNZORINX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC4=C3OC5=C(C4(C)C)C=CC=C5P(C6=CC=CC=C6C)C7=CC=CC=C7C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


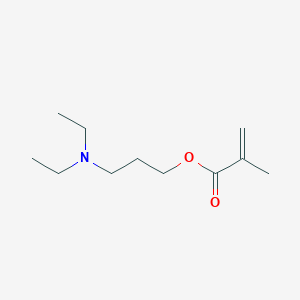
![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)
![5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14143177.png)
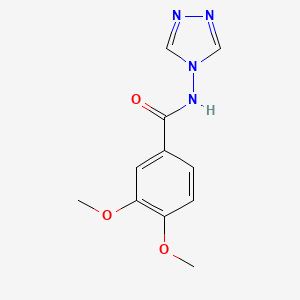

![2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14143192.png)
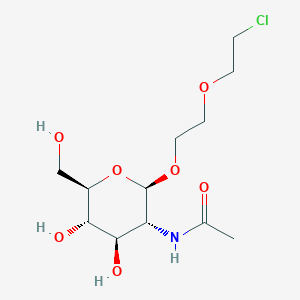
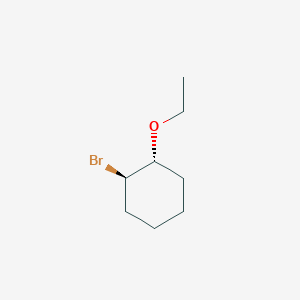

![Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate](/img/structure/B14143211.png)
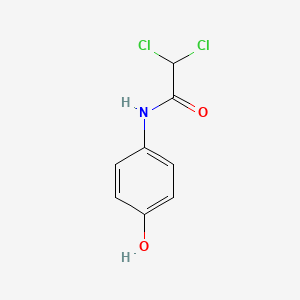
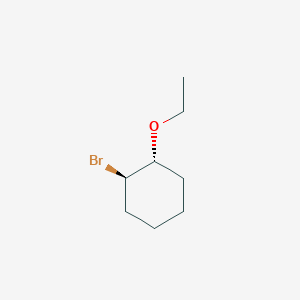
![5-methylsulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143227.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14143236.png)
